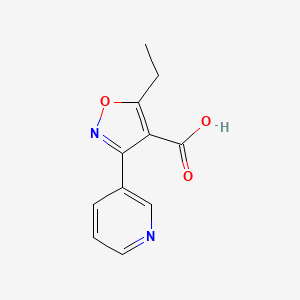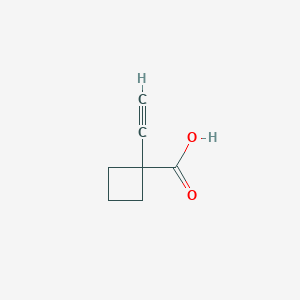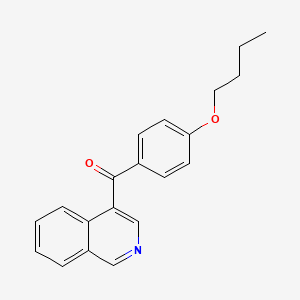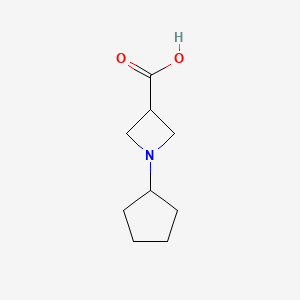
3-(3,5-Dimethylbenzoyl)pyridine
Descripción general
Descripción
“3-(3,5-Dimethylbenzoyl)pyridine”, also known as DMBP or LumPy, is a heterocyclic organic compound. It has the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . The IUPAC name for this compound is (3,5-dimethylphenyl)(3-pyridinyl)methanone .
Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom . The InChI key for this compound is BWPJGEGIXTWCQV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Photophysical Properties and Emission Studies
- Computational and Spectroscopic Studies : Research on Re(CO)3Cl complexes involving similar ligands to 3-(3,5-Dimethylbenzoyl)pyridine indicates insights into photophysical properties, including absorption and emission spectroscopy. These studies involve time-dependent DFT calculations to elucidate electronic structures and excited states, relevant for understanding the dual emission and charge transfer characteristics of such compounds (Salassa et al., 2008).
Corrosion Inhibition
- Pyridine-Pyrazole Compounds as Corrosion Inhibitors : Research has been conducted on similar pyridine derivatives as corrosion inhibitors, particularly in steel. This research, which involves compounds like 3,5-dimethyl-1H-pyrazole and pyridine, has implications for the use of this compound in corrosion inhibition applications (Bouklah et al., 2005).
Synthesis of Novel Heterocycles
- Novel Heterocyclic Synthesis : Studies involving compounds such as 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine, closely related to this compound, have been used in synthesizing new heterocycles of pharmaceutical interest. This indicates potential applications in pharmaceutical research (Metwally et al., 2008).
Optoelectronic and Charge Transfer Properties
- Charge Carrier and Optoelectronic Properties : The study of phenylimidazo[1,5-a]pyridine-containing molecules, which are structurally related to this compound, shows the exploration of various optoelectronic and charge transfer properties. This research is significant for applications in organic semiconductor devices (Irfan et al., 2019).
Multi-Component Synthesis
- Efficient Synthesis of Pyridine-Pyrimidines : Research on the synthesis of pyridine-pyrimidine derivatives and their bis-derivatives indicates potential applications in the synthesis of complex organic compounds. This involves the use of catalysts and microwave irradiation, relevant for chemical synthesis research (Rahmani et al., 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet recommends using personal protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .
Análisis Bioquímico
Biochemical Properties
3-(3,5-Dimethylbenzoyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various substrates, including drugs and endogenous compounds . Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt pathway. This inhibition leads to reduced cell survival and increased apoptosis. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can downregulate genes involved in glycolysis, thereby reducing the energy supply to rapidly dividing cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity. Additionally, this compound can act as a competitive inhibitor, competing with natural substrates for binding to enzymes. This competitive inhibition can lead to a decrease in the overall rate of biochemical reactions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Initially, the compound may exhibit strong inhibitory effects on enzyme activity and cell proliferation. Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be compromised under extreme pH or temperature conditions. Long-term exposure to the compound can also result in adaptive cellular responses, such as the upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of cellular signaling pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are often associated with the accumulation of the compound in these organs and the subsequent disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in a significant increase in toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes involved in fatty acid oxidation, leading to an accumulation of fatty acids and their derivatives.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. In tissues, this compound is distributed based on its affinity for different tissue types. For instance, it may accumulate in lipid-rich tissues due to its hydrophobic nature.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can interact with target enzymes and proteins . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The activity of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments that affect its interactions and stability.
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-11(2)8-13(7-10)14(16)12-4-3-5-15-9-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPJGEGIXTWCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1531954.png)

![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)

![methyl({[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531959.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)
![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)
